N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-tosylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13-4-6-17(7-5-13)28(25,26)23-10-8-16(9-11-23)19(24)22-20-18(12-21)14(2)15(3)27-20/h4-7,16H,8-11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODWHTDXRYDYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C(=C(S3)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by its chemical formula and structural components:
- Chemical Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
The structure includes a piperidine ring, a tosyl group, and a cyano-substituted thiophene, which are critical for its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds in the same class. For instance, piperidine derivatives have been evaluated for their efficacy against HIV-1. The compound's structural similarities suggest it may exhibit comparable activity.
- Mechanism of Action : The compound likely acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), targeting the reverse transcriptase enzyme crucial for HIV replication.
- Efficacy : Preliminary data indicate that modifications in the piperidine and thiophene moieties can enhance antiviral potency. For example, derivatives with specific substitutions showed EC₅₀ values ranging from 1.75 nmol/L to 173 nmol/L against HIV-1 strains .
Anticancer Activity
The potential anticancer properties of this compound have also been explored:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that compounds with similar structures exhibit cytotoxic effects, leading to apoptosis in malignant cells.
- Selectivity Index : The selectivity index (SI) is crucial for evaluating the safety profile of these compounds. A higher SI indicates lower toxicity to normal cells compared to cancer cells.
Data Tables
The following table summarizes key findings related to the biological activity of compounds structurally related to this compound.
| Compound | EC₅₀ (nmol/L) | CC₅₀ (μmol/L) | SI (CC₅₀/EC₅₀) |
|---|---|---|---|
| 9a | 2.20 | 215 | 97,727 |
| 15a | 1.75 | 117 | 66,857 |
| ETR | 2.81 | 83.3 | 29.6 |
| RPV | 1.00 | 10.7 | 10.7 |
Study on Antiviral Efficacy
A study conducted by researchers aimed at optimizing piperidine derivatives for HIV treatment found that certain modifications significantly increased antiviral activity while maintaining low cytotoxicity . The study tested various analogs against wild-type HIV-1 and several resistant strains.
Anticancer Research
In another investigation focused on anticancer properties, compounds similar to this compound were evaluated in different cancer cell lines including breast and lung cancer models. The results indicated promising cytotoxic effects with IC₅₀ values suggesting effective doses for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound A : N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (from )
- Core Structure: Tetrahydrobenzothiophene with a 3-cyano group.
- Key Substituents : Thiadiazole-sulfanyl-acetamide and pyrazolone moieties.
- Comparison :
- The thiophene core is shared, but Compound A includes a fused cyclohexene ring (tetrahydrobenzothiophene) and lacks the tosylpiperidine group.
- The thiadiazole-pyrazolone hybrid in Compound A may enhance binding to 5-LOX compared to the tosylpiperidine-carboxamide in the target compound.
Compound B : N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (from –3)
- Core Structure: Pyridine with 3-cyano and distyryl substituents.
- Key Substituents : Thioacetamide and 4-chlorophenyl groups.
- Activity: High insecticidal activity against cowpea aphids (toxic ratio = 8.3) due to the open-chain structure and cyano group .
- Comparison: The cyano group is critical for bioactivity in both compounds. Compound B’s pyridine-thioacetamide architecture contrasts with the thiophene-carboxamide in the target compound, suggesting divergent target selectivity.
Compound C : 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (from –3)
- Core Structure: Cyclized thieno[2,3-b]pyridine.
- Key Substituents: Amino group and distyryl chains.
- Activity: Lower insecticidal activity (toxic ratio = 2.1) due to cyclization and absence of the cyano group .
Structure-Activity Relationship (SAR) Insights
- Cyano Group Impact: The 3-cyano group is a conserved pharmacophore in Compounds A, B, and the target, correlating with enhanced bioactivity (e.g., 5-LOX binding in A, aphid toxicity in B) .
- Role of Substituents :
Research Findings and Implications
- Anti-Inflammatory Potential: Compound A’s 5-LOX inhibition suggests the target compound’s thiophene-carboxamide scaffold could be optimized for similar applications .
- Insecticidal Activity: Compound B’s toxicity data imply that the target’s cyano-thiophene architecture might be repurposed for pest control, pending empirical validation.
- Synthetic Flexibility : The target compound’s modular structure (thiophene + tosylpiperidine) allows for derivatization, akin to the pyrazolone-thiadiazole hybrid in Compound A .
Q & A
Q. What are the key synthetic pathways for N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-tosylpiperidine-4-carboxamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Piperidine ring functionalization : Tosylation of the piperidine nitrogen using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Thiophene coupling : Introduction of the 3-cyano-4,5-dimethylthiophen-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Carboxamide formation : Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by coupling with the amine-containing thiophene derivative . Optimization requires control of solvent polarity (e.g., DMF for solubility), temperature (60–80°C for coupling steps), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography : HPLC or GC-MS to confirm purity (>95% by area normalization) .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Verify substituent positions (e.g., tosyl group δ ~7.7 ppm for aromatic protons; piperidine protons δ 1.5–3.0 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺ expected for C₂₀H₂₂N₃O₃S₂: m/z 424.1054) .
- X-ray crystallography : Resolve stereochemical ambiguities (if crystalline) .
Q. What are the primary biological targets or mechanisms of action hypothesized for this compound?
Structural analogs (e.g., thiophene-piperidine hybrids) suggest:
- Kinase inhibition : Potential interaction with ATP-binding pockets due to the tosyl group’s sulfonamide moiety .
- Cellular permeability : Enhanced by the lipophilic thiophene and piperidine groups . Preliminary assays should focus on enzyme inhibition (e.g., IC₅₀ determination against kinases like EGFR or MAPK) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, ATP concentration in kinase assays) .
- Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) using LC-MS .
- Off-target effects : Employ orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to confirm target engagement .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Systematic substitution : Modify the thiophene’s cyano group (e.g., replace with carboxamide) or piperidine’s tosyl group (e.g., swap with mesyl) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
- Pharmacophore mapping : Identify critical moieties (e.g., sulfonamide’s role in hydrogen bonding) .
Q. How can researchers address low solubility in aqueous buffers during in vitro testing?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the piperidine ring .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
